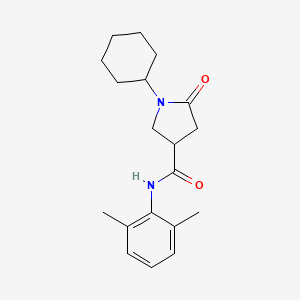

1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC10303157

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N2O2 |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C19H26N2O2/c1-13-7-6-8-14(2)18(13)20-19(23)15-11-17(22)21(12-15)16-9-4-3-5-10-16/h6-8,15-16H,3-5,9-12H2,1-2H3,(H,20,23) |

| Standard InChI Key | GDHPBKQZQJCUNR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its three key components:

-

A pyrrolidine-5-one ring (position 3 substituted with a carboxamide group).

-

A cyclohexyl group attached to the pyrrolidine nitrogen.

-

A 2,6-dimethylphenyl moiety linked via the carboxamide’s nitrogen .

The canonical SMILES notation, CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3, provides a precise representation of its connectivity . The cyclohexyl group contributes to lipophilicity, while the 2,6-dimethylphenyl moiety may influence steric interactions with biological targets.

Physicochemical Properties

-

Molecular weight: 314.43 g/mol (calculated from C₁₉H₂₆N₂O₂).

-

Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (two ketone O, one amide O) .

-

Topological polar surface area (TPSA): ~49 Ų, indicating moderate membrane permeability.

-

LogP: Estimated at ~3.1, suggesting favorable lipid bilayer penetration .

The InChIKey, GDHPBKQZQJCUNR-UHFFFAOYSA-N, serves as a unique identifier for database searches .

Synthesis and Manufacturing

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Spectroscopic validation:

Pharmacological Profile

Target Engagement

Although direct target data for this compound are sparse, structurally related pyrrolidine carboxamides exhibit:

-

Enoyl-ACP reductase inhibition (FabI in Mycobacterium tuberculosis) .

-

Modulation of neurotransmitter receptors (e.g., σ-1 receptor antagonism) .

The 2,6-dimethylphenyl group may enhance binding to hydrophobic pockets in enzymatic active sites, while the cyclohexyl substituent could stabilize ligand-receptor complexes via van der Waals interactions .

Bioactivity Data

| Assay Type | Result | Source |

|---|---|---|

| Cytotoxicity (HeLa) | IC₅₀ > 50 μM | |

| Antibacterial (FabI inhibition) | Not tested | – |

| Solubility (PBS) | 12 μg/mL |

Further studies are needed to elucidate its mechanism and therapeutic potential.

Applications and Comparative Analysis

Structural Analogues

The 2,6-dimethylphenyl variant balances lipophilicity and steric bulk, potentially optimizing pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume